chemical properties of (R)-ethyl piperidine-2-carboxylate vs (S)-enantiomer
chemical properties of (R)-ethyl piperidine-2-carboxylate vs (S)-enantiomer
Technical Guide: Chemical Properties of ( )- vs. ( )-Ethyl Piperidine-2-Carboxylate
Executive Summary
Ethyl piperidine-2-carboxylate (also known as ethyl pipecolate) is a critical heterocyclic building block in medicinal chemistry. While the achiral physical properties (boiling point, density) of its (
This guide provides a technical analysis of the physicochemical properties, resolution methodologies, and synthetic utility of these enantiomers, designed for researchers in process chemistry and drug development.
Part 1: Fundamental Physicochemical Profile
At a scalar level, (
Comparative Properties Table
| Property | ( | ( | Notes |
| CAS Number | 22328-78-5 | 22328-77-4 | Racemate CAS: 15862-72-3 |
| Formula | MW: 157.21 g/mol | ||
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure |
| Boiling Point | 216–217 °C | 216–217 °C | at 760 mmHg |
| Density | 1.02 g/mL | 1.02 g/mL | at 25 °C |
| Refractive Index | |||
| Chirality | L-configuration (S) | D-configuration (R) | Derived from L-pipecolic acid |
| Solubility | Miscible in EtOH, DCM, EtOAc | Miscible in EtOH, DCM, EtOAc | Moderate water solubility (hydrolyzes) |
| Storage | 2–8 °C, under Argon/Nitrogen | 2–8 °C, under Argon/Nitrogen | Hygroscopic; absorbs |
Stereochemical Configuration
The 2-position carbon of the piperidine ring is the stereogenic center.
-
(
)-Enantiomer: Corresponds to L-pipecolic acid .[1] This is the bioactive scaffold for most amide-type local anesthetics. -
(
)-Enantiomer: Corresponds to D-pipecolic acid . Often considered an impurity in Ropivacaine synthesis, though it has applications in specific peptide mimics.
Part 2: Synthetic Routes & Chiral Resolution
The most robust method for obtaining high optical purity (>99% ee) is Classical Chemical Resolution using tartaric acid. While asymmetric hydrogenation of ethyl picolinate is possible, the resolution of the racemate remains the industrial standard due to cost-efficiency and scalability.
Protocol: Tartaric Acid Resolution (Self-Validating System)
This protocol relies on the solubility difference between the diastereomeric salts formed by the enantiomers and L-(+)-Tartaric acid.
Reagents:
-
Racemic Ethyl Piperidine-2-carboxylate
-
L-(+)-Tartaric Acid
-
Solvent: Ethanol (95%) or Acetone/Water mix
Workflow:
-
Salt Formation: Dissolve 1.0 eq of racemate and 1.0 eq of L-tartaric acid in hot ethanol.
-
Crystallization: Cool slowly to 0–5 °C. The (
)-enantiomer L-tartrate salt typically crystallizes out due to lower solubility, while the ( )-salt remains in the mother liquor. -
Validation (The "Stop/Go" Step): Filter the crystals.
-
Check: Take a small aliquot, basify, and run Chiral HPLC (see Part 5).
-
Criteria: If ee < 98%, recrystallize from ethanol.
-
-
Free Basing: Dissolve the solid tartrate salt in water. Adjust pH to >10 using
or . Extract with Dichloromethane (DCM) to recover the pure ( )-ester.
Visualization: Resolution Workflow
Figure 1: Workflow for the optical resolution of ethyl pipecolate using L-tartaric acid.
Part 3: Reactivity & Functionalization
The chemical utility of ethyl piperidine-2-carboxylate lies in its dual functionality: the secondary amine (nucleophile) and the ester (electrophile).
Hydrolysis (Ester Acid)
For applications like Ropivacaine synthesis, the ester is often an intermediate that must be hydrolyzed to the free acid (Pipecolic acid) to facilitate subsequent amidation.
-
Conditions:
, Reflux, 4–6 hours. -
Product: (
)-Pipecolic acid hydrochloride. -
Note: Acid hydrolysis is preferred over basic hydrolysis to prevent racemization at the chiral alpha-carbon.
N-Alkylation
The secondary amine can be alkylated using alkyl halides.
-
Reagent:
-Propyl bromide (for Ropivacaine) or -Butyl bromide (for Bupivacaine). -
Mechanism:
Nucleophilic substitution. -
Strategic Note: Alkylation can be performed before or after amidation. However, steric hindrance in the amide coupling step often dictates the order.
Amidation (The Critical Step)
Direct reaction of the ester with sterically hindered anilines (like 2,6-xylidine) is kinetically difficult.
-
Preferred Route: Hydrolysis to Acid
Acid Chloride ( ) Amide Coupling. -
Why? The acid chloride is a more reactive electrophile, necessary to overcome the steric bulk of the 2,6-dimethyl groups on the aniline.
Part 4: Pharmaceutical Relevance (Case Study)
The (
Synthesis of Ropivacaine from ( )-Ethyl Pipecolate
This pathway demonstrates the transformation of the ester into the final drug substance.
Figure 2: Synthetic pathway transforming (S)-ethyl pipecolate into Ropivacaine.
Mechanistic Insight:
The use of the (
Part 5: Analytical Protocols
Distinguishing the enantiomers requires chiral chromatography.[2][3] Standard reverse-phase HPLC (C18) cannot separate them.
Chiral HPLC Method[10]
-
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate coated on silica).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).
-
Role of DEA: The basic additive suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution.
-
-
Detection: UV at 210–220 nm (Ester carbonyl absorption).
-
Expected Result: Baseline separation of (
) and ( ) peaks. The elution order depends on the specific column but is typically distinct.
Optical Rotation
While less specific than HPLC, polarimetry is a quick purity check for bulk material.
-
(
)-Pipecolic Acid (Hydrolyzed form): ( ). -
Note: The rotation of the ester is lower in magnitude and highly solvent-dependent. Conversion to the acid or salt is recommended for consistent specific rotation measurements.
References
-
New Drug Approvals. (2021). Ropivacaine HCL Synthesis and Properties. Retrieved from [Link]
- Google Patents. (2002). Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
